N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a synthetic organic compound classified as a urea derivative. With the chemical formula and a molecular weight of approximately , this compound has garnered attention in various fields, including medicinal chemistry, agriculture, and materials science due to its diverse applications and biological activities .
This compound is synthesized through organic chemistry methods and is categorized under urea derivatives, which are known for their ability to interact with biological systems, making them valuable in drug development and other scientific applications. Its unique structure, which includes a methoxyphenyl group and a trifluoromethylpyridine moiety, contributes to its potential efficacy in various biological contexts .
The synthesis of N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of 4-methoxyaniline with 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride. This reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane under controlled temperature conditions. The process yields the desired urea derivative through nucleophilic substitution reactions .
In an industrial context, similar synthetic routes may be employed but on a larger scale. Continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are often used to isolate high-purity products from the reaction mixture.
The molecular structure of N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can be represented as follows:
This structure features a urea functional group bonded to both a methoxyphenyl group and a trifluoromethylpyridine moiety. The trifluoromethyl group is particularly notable for its influence on the compound's lipophilicity and biological activity .
The compound has a melting point that typically ranges between 223–225 °C, indicating its stability at elevated temperatures. Spectroscopic data such as infrared (IR) spectra and nuclear magnetic resonance (NMR) spectra provide further insights into its structural characteristics .
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols under basic conditions for substitution reactions . The specific products formed depend on the reagents and conditions utilized.
The mechanism of action of N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, thereby modulating their activity. For example, interactions with the BRAF protein have been noted, indicating potential applications in cancer treatment by inhibiting specific pathways involved in tumor growth .
The compound exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for understanding its behavior in various applications and formulations .
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has several significant applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, showcasing its versatility across multiple scientific domains.
Diaryl ureas exhibit distinctive molecular recognition properties that enable high-affinity binding to therapeutic targets. Large-scale analysis of 158 high-resolution crystal structures of diaryl urea-protein complexes reveals that binding affinity primarily derives from synergistic non-covalent interactions: hydrogen bonding (60-80% occurrence), CH-π stacking (40-60%), and π-π stacking (25-40%) [1]. The urea carbonyl participates in hydrogen bonds with backbone amide groups in kinase hinge regions, while the aromatic rings engage in hydrophobic contacts within binding pockets. Quantum chemical calculations at the B2PLYP/def2-QZVP level demonstrate that CH-π interactions contribute significantly (ΔG = –3.5 to –5.2 kcal/mol) to binding energetics, comparable to conventional hydrogen bonds [1]. This multi-modal interaction profile enables diaryl ureas to achieve both high specificity and adaptability across diverse targets, including VEGFR-2, RAF kinases, and stress-activated protein kinases [1] [4].
Table 1: Interaction Profiles of Diaryl Ureas in Protein Complexes
Interaction Type | Frequency (%) | Avg. Energy Contribution (kcal/mol) | Key Functional Role |
---|---|---|---|
Hydrogen bonding | 60-80 | –4.8 to –7.3 | Target specificity |
CH-π stacking | 40-60 | –3.5 to –5.2 | Hydrophobic anchoring |
π-π stacking | 25-40 | –4.0 to –6.1 | Binding affinity |
Cation-π | 10-20 | –2.8 to –4.5 | Electrostatic complementarity |
XH-π (X=O,N,S) | 15-30 | –3.0 to –4.8 | Stability enhancement |
Structure-activity relationship (SAR) studies have systematically mapped the impact of diaryl urea modifications on antiproliferative activity. Key structural variables include: (1) aromatic ring substituents, (2) linker flexibility between rings, and (3) replacement of ester groups with amide bioisosteres. Comparative profiling against A549 (lung) and HT-29 (colon) cancer cell lines demonstrates that amide-linked derivatives exhibit 3-8× greater potency than ester-linked analogues due to enhanced hydrogen-bonding capacity and metabolic stability [2] [4]. Compound 6a – featuring a benzo[b]thiophene distal ring, 4-chloro proximal phenyl, and amide linker – achieves IC₅₀ values of 2.566 µM (A549) and 15.28 µM (HT-29), rivaling sorafenib (IC₅₀ = 2.913 µM and 14.01 µM) [2] [4]. Linear extension via methylene spacers further improves activity by enabling deeper penetration into hydrophobic binding pockets. For instance, compound 6d (with methylene spacer) shows 64% greater potency against HT-29 cells than its non-spacered counterpart 6c [4].
Table 2: Antiproliferative Activity of Engineered Diaryl Ureas
Compound | R₁ (Proximal) | R₂ (Distal) | Linker | IC₅₀ (µM) A549 | IC₅₀ (µM) HT-29 |
---|---|---|---|---|---|
6a | 4-Cl | Benzo[b]thiophene | Amide | 2.566 | 15.28 |
6f | H | Phenyl | Amide | 2.250 | 22.89 |
6d | 4-Cl | Phenyl | Amide* | 30.66 | 58.50 |
9a | 4-Cl | Benzo[b]thiophene | Ester | 99.67 | 114.4 |
9f | H | Phenyl | Ester | 66.33 | 143.3 |
Sorafenib | – | – | – | 2.913 | 14.01 |
Molecular docking confirms these derivatives occupy the VEGFR-2 ATP-binding site analogously to sorafenib, forming critical hydrogen bonds with Cys919 and hydrophobic contacts with Leu840/Phe918 [4]. The 4-chloro substituent enhances activity by filling a hydrophobic subpocket, while methyl groups improve van der Waals contacts with aliphatic kinase residues [2].
The specific substitution pattern in N-(4-methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea optimizes electronic, steric, and pharmacokinetic properties. The 4-methoxyphenyl group serves dual roles: (1) its electron-donating methoxy group enhances aromatic ring electron density, strengthening CH-π/π-π interactions (ΔΔG = –1.8 kcal/mol vs unsubstituted phenyl) [1], and (2) the methoxy oxygen acts as a hydrogen bond acceptor with conserved water networks in kinase pockets [6]. The 2-methyl-6-(trifluoromethyl)pyridyl moiety contributes critically to binding through:
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